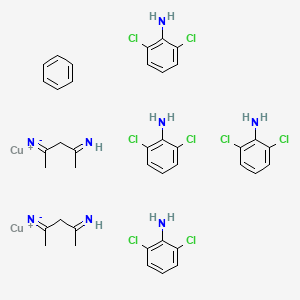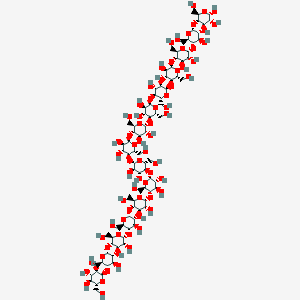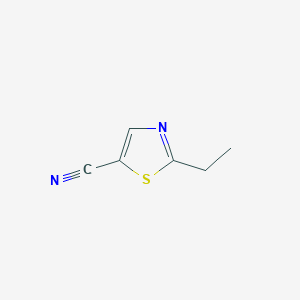
2-Ethyl-1,3-thiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique structural characteristics and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with carbon disulfide and chloroacetonitrile, followed by cyclization to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted thiazoles, amines, and sulfoxides, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-Ethyl-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways depend on the specific application and the target organism or system .
Comparación Con Compuestos Similares
- 2-Methyl-1,3-thiazole-5-carbonitrile
- 2-Phenyl-1,3-thiazole-5-carbonitrile
- 2-Amino-1,3-thiazole-5-carbonitrile
Comparison: 2-Ethyl-1,3-thiazole-5-carbonitrile is unique due to its ethyl substituent, which can influence its reactivity and biological activity compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C6H6N2S |
|---|---|
Peso molecular |
138.19 g/mol |
Nombre IUPAC |
2-ethyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C6H6N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3 |
Clave InChI |
UUEHHXMBMHVXHY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(S1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
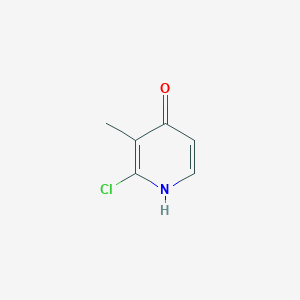

![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)

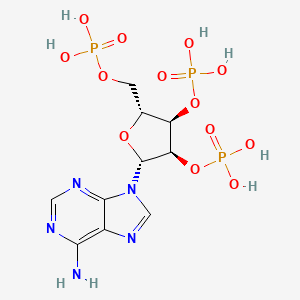
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)



